4-Cyclopropoxycyclohexan-1-one
Description
4-Cyclopropoxycyclohexan-1-one is a cyclohexanone derivative substituted with a cyclopropoxy group at the 4-position. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The cyclopropoxy group introduces significant steric strain due to its three-membered ring structure, which may influence its reactivity and stability compared to other alkoxy-substituted analogs. This compound is of interest in synthetic organic chemistry and pharmaceutical research, where strained ethers are often explored for unique reactivity or bioactivity .
Properties
IUPAC Name |
4-cyclopropyloxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVOHUXEVBOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyclopropoxycyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-Cyclopropoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxycyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-Cyclopropoxycyclohexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes, influencing their activity. Additionally, the cyclopropyloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-Cyclopropoxycyclohexan-1-one and related cyclohexanone derivatives:
Structural and Electronic Effects
- Cyclopropoxy vs. Alkoxy Groups : The cyclopropoxy group’s strained ring may enhance electrophilicity at the oxygen atom, making it more reactive in nucleophilic substitutions compared to linear (e.g., propoxy) or branched (e.g., isopropoxy) alkoxy groups.
- Alkyl vs. In contrast, alkoxy groups introduce polarity and hydrogen-bonding capacity .
Research and Application Insights
- Pharmaceutical Intermediates: Alkoxy-substituted cyclohexanones are intermediates in drug synthesis. For example, 4-(Dimethylamino)cyclohexanone hydrochloride is used in medicinal chemistry for its amine functionality .
- Material Science : Long-chain alkyl derivatives (e.g., 4-octylcyclohexan-1-one) may serve as precursors for surfactants or polymers due to their hydrophobic tails .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
